3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde
Description
3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde (CAS: 1004779-24-1, molecular formula: C₉H₉FO₃) is a fluorinated benzaldehyde derivative featuring a hydroxyethoxy substituent at the 4-position and a fluorine atom at the 3-position of the aromatic ring . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its structure combines electron-withdrawing (fluoro) and polar (hydroxyethoxy) groups, which influence its reactivity and solubility in organic and aqueous media.
Properties
IUPAC Name |
3-fluoro-4-(2-hydroxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-8-5-7(6-12)1-2-9(8)13-4-3-11/h1-2,5-6,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHLNOPAWIZKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde typically involves the reaction of 3-Fluoro-4-hydroxybenzaldehyde with 2-Bromoethanol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-Fluoro-4-hydroxybenzaldehyde attacks the bromoethanol, resulting in the formation of the hydroxyethoxy group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 3-Fluoro-4-(2-hydroxyethoxy)benzoic acid.
Reduction: 3-Fluoro-4-(2-hydroxyethoxy)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3-Fluoro-4-(2-hydroxyethoxy)aniline when using an amine.
Scientific Research Applications
3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The hydroxyethoxy group can form hydrogen bonds, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence the compound’s binding affinity and specificity for molecular targets .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Fluorinated Benzaldehyde Derivatives
Key Observations :
- Polarity : The hydroxyethoxy group in the target compound increases polarity compared to methoxy or alkyl-substituted analogues, enhancing aqueous solubility .
- Electron Effects: Fluorine and sulphonyl groups act as electron-withdrawing substituents, activating the aldehyde for reactions like Knoevenagel condensation, whereas piperazinyl groups introduce basicity .
Key Observations :
- Substitution Reactions : Alkali carbonates (e.g., Cs₂CO₃) are commonly used for etherification .
- Purification : Column chromatography with ethyl acetate/petroleum ether gradients is standard for isolating benzaldehydes .
Physicochemical Properties
Table 3: Property Comparison
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Stability Notes |
|---|---|---|---|---|
| This compound | 184.16 | 1.2 | 10–15 in H₂O | Sensitive to oxidation |
| 4-Fluoro-3-methoxybenzaldehyde | 154.14 | 1.8 | <5 in H₂O | Stable under inert gas |
| 3-Fluoro-4-(methylsulphonyl)benzaldehyde | 202.20 | 0.5 | 20–25 in DMSO | Hygroscopic |
Biological Activity
3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a fluorine atom and a hydroxyethoxy group attached to a benzaldehyde moiety. Its chemical structure can be represented as follows:
This structure contributes to its unique reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activities and influence cellular signaling pathways. For example, compounds with similar structures have been shown to inhibit cell growth in cancer models by inducing apoptosis and disrupting signaling cascades .
Antifungal Activity
Research has indicated that derivatives of this compound exhibit antifungal properties. A study demonstrated that fluorinated phenyl compounds showed potent inhibition against fungal strains, with IC50 values ranging from 48.9 μM to 57.7 μM . The presence of the fluorine atom appears to enhance the antifungal efficacy compared to non-fluorinated counterparts.
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Its derivatives have been tested against various bacterial strains, showing promising results in inhibiting bacterial growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Data Summary
The following table summarizes key research findings regarding the biological activity of this compound and its derivatives:
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| Antifungal | 48.9 - 57.7 | |
| Antibacterial | Varies (not specified) | |
| Cytotoxicity in Cancer Cells | Varies (not specified) |
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of various fluorinated phenyl compounds, including derivatives similar to this compound. The results indicated that these compounds could effectively inhibit the growth of Candida albicans, a common fungal pathogen, suggesting therapeutic potential in treating fungal infections .
- Cytotoxicity Assessment : In another study focused on cancer cell lines, compounds related to this compound demonstrated significant cytotoxic effects, leading to cell death through apoptosis. This highlights the compound's potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
